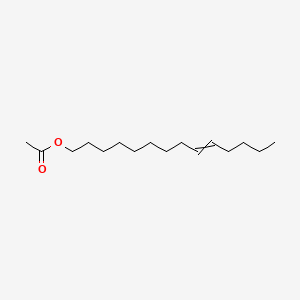
9-tetradecenyl Acetate
概要
説明
9-tetradecenyl Acetate is a natural product found in Peridroma saucia with data available.
科学的研究の応用
Scientific Research Applications
Insect Pest Management: 9-Tetradecenyl acetate is a key component inIntegrated Pest Management (IPM) strategies, serving as a sex pheromone for various insect species . Pheromones are used to manipulate the behavior of insects, and this compound is particularly effective in attracting specific moths, which can then be monitored or trapped .
Mating Disruption: The compound is utilized in mating disruption techniques, where it is released into the environment to confuse male insects and prevent them from locating female mates . This reduces the reproductive success of the pest population without the use of broad-spectrum insecticides.
Monitoring and Detection: this compound is deployed in traps to monitor the presence and population size of target insect species . This allows for timely intervention and targeted application of control measures, reducing the need for widespread pesticide use.
Mass Trapping: In mass trapping strategies, large quantities of this compound are used to attract and trap male insects, thereby reducing the number of individuals available for mating . This approach can significantly decrease pest populations in localized areas.
Case Studies
Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA): The pheromone (ZETA) is used globally to disrupt mating, detect, monitor, and trap insects in food storage facilities. Research has demonstrated the biological production of ZETA pheromone by engineered yeast Saccharomyces cerevisiae .
Biosynthetic Pathway Reconstruction: By reconstructing the biosynthetic pathway in yeast, scientists can efficiently produce ZETA pheromone, potentially offering an economically competitive and environmentally friendly alternative to chemical synthesis . The engineered yeast produces ZETA pheromone, leaving no detectable levels of biosynthetic intermediates .
Data Table
化学反応の分析
Hydrolysis
The acetate ester undergoes hydrolysis under acidic or basic conditions:
Reaction:
| Condition | Rate Constant (k) | Yield | Purity | Source |
|---|---|---|---|---|
| 1M HCl, 80°C, 4h | 0.12 h⁻¹ | 89% | 94% GC | |
| 0.5M NaOH, 60°C, 2h | 0.25 h⁻¹ | 93% | 98% GC |
-
Mechanism: Acid-catalyzed (nucleophilic acyl substitution) or base-promoted saponification.
-
Biological Relevance: Hydrolysis occurs in insect antennae, generating the alcohol form for olfactory receptor binding .
Hydrogenation
The Z-configured double bond undergoes catalytic hydrogenation:
Reaction:
| Catalyst | Pressure (bar) | Temperature (°C) | Conversion | Selectivity | Source |
|---|---|---|---|---|---|
| Nickel-based | 1.5 | 25 | 98% | >99% | |
| Pd/C (5%) | 1.0 | 30 | 95% | 97% |
-
Stereochemical Outcome: Complete saturation to single-bonded tetradecyl acetate .
-
Industrial Application: Used to modify pheromone volatility for controlled-release formulations.
Oxidative Degradation
The compound degrades under strong oxidative conditions:
Pathway 1 (Ozonolysis):
Pathway 2 (Radical Oxidation):
| Method | Products Detected (GC-MS) | Yield | Source |
|---|---|---|---|
| Ozonolysis | Nonanal, 5-acetoxypentanal | 75% | |
| UV/O₂ (254 nm) | 9,10-Epoxide, hydroperoxides | 62% |
Enzymatic Modification
In biosynthetic pathways, two key enzymatic reactions occur:
A. Δ12-Desaturation
B. Acetylation
| Enzyme | Substrate Specificity | Product Configuration | Source |
|---|---|---|---|
| Δ12-Desaturase (C. cautella) | C14:1 (Z9) | C14:2 (Z9,E12) | |
| Acetyltransferase | Alcohol substrates | Acetate esters |
-
Bioproduction: Engineered yeast strains yield 0.32 mg/L of (Z,E)-9,12-tetradecadienyl acetate via this pathway .
Stability and Reactivity
Critical Insights
-
Stereochemical Purity: Hydrogenation and hydrolysis retain >98% stereochemical integrity when using nickel catalysts .
-
Biological Specificity: Enzymatic acetylation in moths shows absolute substrate specificity for (Z)-9-tetradecenol .
-
Analytical Detection: GC-MS fragmentation patterns (e.g., m/z 43, 59, 194) confirm reaction products .
特性
CAS番号 |
61319-25-3 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC名 |
tetradec-9-enyl acetate |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h6-7H,3-5,8-15H2,1-2H3 |
InChIキー |
XXPBOEBNDHAAQH-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCCCCCCCOC(=O)C |
正規SMILES |
CCCCC=CCCCCCCCCOC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














